Cyclo(-ala-gly)
Overview
Description
Synthesis Analysis
The synthesis of cyclo(-ala-gly) and similar cyclic peptides often involves the condensation of amino acids under specific conditions that promote cyclization. Techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis can be employed, with conditions optimized to yield the cyclic structure efficiently. For example, the synthesis of cyclo(L-Ala-L-Pro) dipeptide achieved a 65.3% overall yield from N-Boc-L-(+)-Proline and L-(+)-Alanine through steps of neutralization, condensation, deprotection, and cyclization (Teng Da-wei, 2009).
Molecular Structure Analysis
Cyclo(-ala-gly) features a ring structure that can adopt multiple conformations depending on the environment. Vibrational spectroscopy and density functional theory (DFT) calculations have been utilized to explore its molecular structure. Studies have shown that cyclo(-ala-gly) can exhibit different symmetries in solid-state and aqueous solutions, often adopting a boat conformation which significantly influences its interaction with other molecules and ions (Mendham et al., 2009).
Chemical Reactions and Properties
The chemical behavior of cyclo(-ala-gly) involves interactions that can alter its structure and properties. Its reactivity with other compounds, ability to form complexes with metals, and susceptibility to modifications are of interest. For instance, the calcium complex of cyclo(Ala-Leu-Pro-Gly)2 demonstrates the peptide's capacity to bind metal ions, affecting its conformation and potentially its biological activity (Jois et al., 2009).
Scientific Research Applications
-
Antimicrobial Agents in Drug Delivery
- Application: These compounds can be used as antimicrobial agents in drug delivery systems .
- Method: The chlorine atoms on the P atoms in the starting materials can be easily substituted with a variety of organic substituents, thus giving rise to a huge number of new materials .
- Results: The promising perspectives for their biomedical use rise from the opportunity to combine the benefits of the inorganic backbone and the wide variety of organic side groups .
-
Immunoadjuvants in Tissue Engineering
- Application: These compounds can be used as immunoadjuvants in tissue engineering .
- Method: Their properties can be designed considering the number of repetitive units and the nature of the substituent groups .
- Results: They can lead to the formation of nanoparticles, polymersomes, or scaffolds for cell proliferation .
properties
IUPAC Name |
(3S)-3-methylpiperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCHEGCKVBMSTF-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-methylpiperazine-2,5-dione | |
CAS RN |
4526-77-6 | |
Record name | Cyclo(alanylglycine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4526-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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